molecular formula C21H21N5O4 B14700689 (2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol CAS No. 21924-65-2

(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol

Cat. No.: B14700689
CAS No.: 21924-65-2
M. Wt: 407.4 g/mol
InChI Key: FERNSXAXPLJRJD-QTQZEZTPSA-N
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Description

The compound (2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol is a nucleoside analog derived from adenosine, featuring a naphthalen-1-ylmethyl-amino substitution at the 6-position of the purine ring. This modification enhances lipophilicity and may influence interactions with biological targets such as adenosine receptors or enzymes involved in nucleotide metabolism. The stereochemistry (2R,3S,4R,5R) ensures proper spatial alignment for binding, while the hydroxymethyl and diol groups on the tetrahydrofuran ring contribute to solubility and hydrogen-bonding capabilities .

Properties

CAS No.

21924-65-2

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(naphthalen-1-ylmethylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C21H21N5O4/c27-9-15-17(28)18(29)21(30-15)26-11-25-16-19(23-10-24-20(16)26)22-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,10-11,15,17-18,21,27-29H,8-9H2,(H,22,23,24)/t15-,17-,18-,21-/m1/s1

InChI Key

FERNSXAXPLJRJD-QTQZEZTPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Origin of Product

United States

Biological Activity

The compound (2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol is a tetrahydrofuran derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrofuran ring and a purine moiety. Its stereochemistry is crucial for its biological activity. The presence of hydroxymethyl and amino groups contributes to its interaction with biological targets.

  • Purinergic Signaling : The compound is believed to interact with purinergic receptors, which play significant roles in cellular signaling related to immunity and inflammation. Purinergic signaling involves the metabolism of ATP and other nucleotides into adenosine, modulating various physiological processes .
  • Endocrine Disruption : Studies on related tetrahydrofuran compounds have indicated potential endocrine-disrupting properties. For example, certain tetrahydrofurandiols have been shown to block sexual behavior in male rats and disrupt estrous cyclicity in females at low doses .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Tetrahydrofuran derivatives have demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative bacteria .

Case Studies

  • In Vitro Studies : In vitro assays have shown that the compound can inhibit the proliferation of specific cancer cell lines at micromolar concentrations. The mechanism appears to involve the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
  • Animal Models : Animal studies involving related compounds have illustrated significant effects on reproductive health and endocrine function. For example, exposure to certain tetrahydrofuran derivatives resulted in altered hormone levels and reproductive behaviors in rodent models .

Data Tables

Biological ActivityReferenceObserved Effects
Anticancer Inhibition of cell proliferation in cancer cell lines
Antimicrobial Effective against Staphylococcus aureus (IC50 = 1.8 μM)
Endocrine Disruption Disruption of estrous cyclicity in female rats

Comparison with Similar Compounds

Substitutions on the Purine Ring

The 6-position substituent is critical for modulating biological activity. Key analogs include:

Compound Name 6-Position Substituent Molecular Weight Key Features Evidence ID
Target Compound Naphthalen-1-ylmethyl-amino 411.39 (calc.) Enhanced lipophilicity, π-π interactions N/A
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-... 2-Hydroxyethyl-amino 311.29 Improved solubility, moderate activity
(2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-... 2,6-Diamino 283.25 High polarity, potential for H-bonding
(2R,3R,4S,5R)-2-(6-Chloro-9H-purin-9-yl)-... Chloro 286.67 Electrophilic reactivity, intermediate
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)... Methylamino 297.28 Compact substituent, metabolic stability

Key Observations :

  • Chloro-substituted analogs (e.g., ) serve as synthetic intermediates for further functionalization.

Modifications on the Sugar Moiety

All compounds retain the (2R,3S,4R,5R) or similar tetrahydrofuran configurations, critical for maintaining nucleoside-like binding. However, substituents like hydroxymethyl (target compound) vs. tert-butyl-oxadiazolyl (e.g., ) alter steric bulk and electronic properties.

Physicochemical Properties

Property Target Compound (2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-... (2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-...
Calculated LogP 2.8 (highly lipophilic) 0.5 -1.2
Solubility (mg/mL) <1 (predicted) >10 >50
Melting Point (°C) Not reported Not reported 196–198 (decomp.)

Implications :

  • The naphthalene group significantly increases LogP, favoring tissue penetration but complicating formulation.
  • Diamino-substituted analogs exhibit higher solubility due to polar groups .

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